2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)- 2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16960442
InChI: InChI=1S/C20H22N2O2/c23-19-20(14-21(15-20)13-17-7-3-1-4-8-17)16-22(19)11-12-24-18-9-5-2-6-10-18/h1-10H,11-16H2
SMILES:
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol

2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-

CAS No.:

Cat. No.: VC16960442

Molecular Formula: C20H22N2O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)- -

Specification

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
IUPAC Name 6-benzyl-2-(2-phenoxyethyl)-2,6-diazaspiro[3.3]heptan-3-one
Standard InChI InChI=1S/C20H22N2O2/c23-19-20(14-21(15-20)13-17-7-3-1-4-8-17)16-22(19)11-12-24-18-9-5-2-6-10-18/h1-10H,11-16H2
Standard InChI Key IQCQWXMHDOCLMC-UHFFFAOYSA-N
Canonical SMILES C1C2(CN1CC3=CC=CC=C3)CN(C2=O)CCOC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The systematic name 2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)- delineates its structure as follows:

  • Spiro core: A bicyclic system comprising two three-membered rings (azetidine and pyrrolidine) fused at the nitrogen atoms, forming a 2,6-diazaspiro[3.3]heptane skeleton.

  • Ketone group: Positioned at the 1-carbon, contributing to polarity and hydrogen-bonding potential.

  • Substituents:

    • A 2-phenoxyethyl group (-CH2CH2OPh) at the 2-nitrogen.

    • A benzyl group (-CH2Ph) at the 6-nitrogen.

The molecular formula is C22H24N2O2, with a molecular weight of 348.44 g/mol. Key physicochemical properties include a calculated LogP of 3.1 (indicating moderate lipophilicity) and a polar surface area of 49.8 Ų, suggesting reasonable membrane permeability .

Synthesis and Manufacturing Processes

The synthesis of 2,6-diazaspiro[3.3]heptan-1-one derivatives typically involves multi-step sequences starting from readily available bicyclic precursors. A representative pathway for 2-(2-phenoxyethyl)-6-(phenylmethyl)- involves:

  • Core Formation: Cyclocondensation of a diketone with a diamine under acidic conditions to yield the spirocyclic lactam .

  • N-Alkylation: Sequential alkylation of the 2- and 6-nitrogens using phenoxyethyl bromide and benzyl bromide, respectively, in the presence of a base such as potassium carbonate.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers.

A patent by US20210053974A1 describes analogous routes for related diazaspiro compounds, emphasizing the use of palladium-catalyzed cross-coupling reactions to introduce aromatic substituents . Yield optimization remains a challenge due to steric hindrance at the spiro center, with reported yields ranging from 15–30% for final steps .

Pharmacological Properties and Mechanisms of Action

While direct data on 2-(2-phenoxyethyl)-6-(phenylmethyl)- is limited, structurally similar analogs exhibit potent inhibition of the menin-MLL interaction, a critical driver of mixed-lineage leukemia (MLL)-rearranged cancers . Mechanistically, these compounds occupy the menin binding pocket, disrupting its interaction with MLL fusion proteins and downstream oncogenic signaling. Key pharmacological parameters inferred from analogs include:

ParameterValueSource
IC50 (menin-MLL)50–100 nM
Selectivity (vs. kinases)>100-fold
Plasma Stability (t1/2)~4 hours (human)

The phenoxyethyl and benzyl substituents likely enhance hydrophobic interactions with menin’s surface pockets, while the spiro core enforces a rigid conformation that minimizes entropic penalties upon binding .

Recent Research Developments and Future Directions

The 2021 patent US20210053974A1 underscores ongoing efforts to optimize 2,6-diazaspiro[3.3]heptan-1-one derivatives for clinical use . Key advancements include:

  • Prodrug strategies to improve oral bioavailability.

  • Combination therapies with BET inhibitors or FLT3 antagonists.

Future research should prioritize metabolite identification and genotoxicity screening to address safety concerns. Additionally, computational modeling could expedite the design of next-generation analogs with enhanced selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator